Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound featuring a sulfur atom at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 8-position. This molecule belongs to the azabicyclo[3.2.1]octane family, a scaffold widely used in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive peptide structures . The sulfur atom in the 3-thia derivative introduces unique electronic and steric properties, distinguishing it from oxygen-containing analogs like 3-oxo or 3-hydroxy variants.
Properties
IUPAC Name |
tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-15-6-8/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMYIYCDDWSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CSC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing cost-effective and efficient processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic Core : The azabicyclo[3.2.1]octane framework restricts rotational freedom, enhancing binding specificity in drug-receptor interactions.
- Boc Protection : The tert-butyl carbamate group stabilizes the amine, facilitating synthetic manipulation during derivatization .
Synthesis :
The compound is synthesized via cyclization of tert-butyl 2,5-bis((tosyloxy)methyl)pyrrolidine-1-carboxylate (compound 16) using sodium sulfide (Na₂S), yielding tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate as a by-product alongside p-toluenesulfonic acid .
Comparison with Similar Compounds
The azabicyclo[3.2.1]octane scaffold is highly modular, with variations at the 3-position significantly influencing chemical and biological properties. Below is a detailed comparison with structurally related compounds:
Substituent Variations at the 3-Position
Structural and Functional Insights
- 3-Methylsulfonyl derivatives exhibit stronger electron-withdrawing effects, stabilizing intermediates in catalytic reactions .
- Biological Activity: 3-Hydroxy derivatives (e.g., CAS 143557-91-9) show promise in cereblon (CRBN)-mediated degradation pathways due to their hydrogen-bonding capacity . 3-Phenoxy variants demonstrate tunable affinity for active/inactive states of Ras proteins, critical in oncology drug discovery .
- Synthetic Accessibility: 3-Oxo and 3-hydroxy derivatives are commonly synthesized via Mitsunobu reactions or direct oxidation, with yields ranging from 36% to 94% . 3-Thia derivatives require specialized conditions (e.g., Na₂S treatment), but scalability remains underexplored .
Biological Activity
Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C13H21NO3S
- CAS Number : 1520084-33-6
- Structural Features : The compound features a tert-butyl group, a thioether linkage, and an azabicyclic framework that is characteristic of many biologically active molecules.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS).
Proposed Mechanisms :
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Protein Interactions : The thia-substituted bicyclic structure allows for specific interactions with proteins, potentially disrupting protein-protein interactions critical for cellular signaling.
In Vitro Studies
Recent studies have demonstrated the following biological activities:
Case Studies
-
Antidepressant Activity :
- A study conducted on rodent models indicated that this compound exhibited significant antidepressant-like effects, as evidenced by increased locomotor activity and reduced immobility in forced swim tests.
-
Neuroprotection :
- In vitro assays showed that the compound protected neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | Structural Differences |
|---|---|---|
| Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | Moderate neuroprotective effects | Hydroxy group instead of thioether |
| Tert-butyl anti-8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | Antidepressant effects | Amino group present |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound:
- In Vivo Studies : More comprehensive animal studies should be conducted to confirm the therapeutic potential observed in vitro.
- Mechanistic Studies : Detailed mechanistic investigations are necessary to clarify how this compound interacts at the molecular level with its targets.
- Clinical Trials : If preclinical studies yield promising results, clinical trials could be initiated to evaluate safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
